3-(5-Methylthiophen-2-yl)prop-2-enoyl azide
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Overview
Description
3-(5-Methylthiophen-2-yl)prop-2-enoyl azide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 3-(5-Methylthiophen-2-yl)prop-2-enoyl azide typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with appropriate reagents to form the desired azide compound. One common method involves the use of hydrazine hydrate and sodium nitrite under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(5-Methylthiophen-2-yl)prop-2-enoyl azide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The azide group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Methylthiophen-2-yl)prop-2-enoyl azide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophen-2-yl)prop-2-enoyl azide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(5-Methylthiophen-2-yl)prop-2-enoyl azide can be compared with other thiophene derivatives such as:
2-Acetyl-5-methylthiophene: Known for its use in organic synthesis and material science.
3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile: Used in the synthesis of various heterocyclic compounds.
Properties
CAS No. |
59207-22-6 |
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Molecular Formula |
C8H7N3OS |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
3-(5-methylthiophen-2-yl)prop-2-enoyl azide |
InChI |
InChI=1S/C8H7N3OS/c1-6-2-3-7(13-6)4-5-8(12)10-11-9/h2-5H,1H3 |
InChI Key |
DZDRCWREMYDJMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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